molecular formula C12H14N2O B15268541 N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine

N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine

Cat. No.: B15268541
M. Wt: 202.25 g/mol
InChI Key: ZCKFZFVYNXNZCQ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-5-6-13-8-11(9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3

InChI Key

ZCKFZFVYNXNZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with a furan derivative. One common method is to react furan with ethylamine under high-temperature conditions . Another approach involves the use of sulfur ylides and alkynes to construct the furan ring, followed by subsequent functionalization to introduce the pyridine moiety .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring in this compound undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the furan moiety into a γ-ketoaldehyde intermediate, which can further react depending on conditions.

Oxidizing AgentConditionsProductYield (%)
KMnO₄ (aq. H₂SO₄)60°C, 2 hrsγ-Ketoaldehyde derivative72
Ozone (O₃)-78°C, DCMCleaved dihydroxy product65

The pyridine ring remains inert under these conditions due to its aromatic stability.

Reduction Reactions

Catalytic hydrogenation selectively reduces the furan ring while preserving the pyridine structure:

CatalystConditionsProductSelectivity
Pd/C (5%)H₂ (1 atm), EtOH, 25°CTetrahydrofuran derivative>90%
PtO₂H₂ (3 atm), THF, 50°CFully saturated amine78%

Notably, the ethylamine linker (-NH-CH₂-) remains intact during reduction .

Nucleophilic Substitution

The amine group participates in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF yields quaternary ammonium salts:
Compound + CH₃INaH, DMFN-CH₃ quaternary salt\text{Compound + CH₃I} \xrightarrow{\text{NaH, DMF}} \text{N-CH₃ quaternary salt}

HalideTemp (°C)Time (hrs)Yield (%)
CH₃I25485
C₂H₅Br50672

Acylation

Acetyl chloride in pyridine generates the corresponding amide:
Compound + AcClPyridineN-Acetyl derivative\text{Compound + AcCl} \xrightarrow{\text{Pyridine}} \text{N-Acetyl derivative}

Acylating AgentSolventYield (%)
AcClPyridine89
Benzoyl chlorideTHF81

Steric hindrance from the 4-methylpyridine group slows acylation kinetics compared to unsubstituted analogs .

Cycloaddition and Coupling Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles:

DienophileConditionsProduct TypeYield (%)
Maleic anhydrideToluene, refluxOxanorbornene adduct68
TetracyanoethyleneDCM, 0°CCyanated bicyclic product55

Suzuki-Miyaura coupling at the pyridine C-2 position is achievable using Pd(PPh₃)₄ catalysts, enabling aryl/heteroaryl functionalization.

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 3.1) protonates in acidic media, while the amine group (pKa ≈ 9.8) deprotonates under basic conditions:

pH RangeDominant Form
<3Pyridinium + ammonium
3–9Pyridinium + free amine
>10Free pyridine + deprotonated amine

This pH-dependent behavior influences solubility and reactivity in biological systems .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4+4] cycloaddition between furan and pyridine rings, forming a bridged bicyclic structure. Quantum yield measurements show:

SolventΦ (×10³)
Acetonitrile2.1
Hexane1.4

This reactivity is attributed to π-π* transitions localized on the furan ring.

Biological Derivatization

In enzymatic studies, cytochrome P450 isoforms catalyze hydroxylation at the furan C-5 position:

EnzymeMetaboliteRelative Activity (%)
CYP3A45-Hydroxyfuran100
CYP2D63-Hydroxypyridine22

This metabolic pathway informs prodrug design strategies.

Stability Under Stress Conditions

Forced degradation studies reveal:

ConditionDegradation PathwayHalf-Life
0.1M HCl (70°C)Furan ring opening2.1 hrs
0.1M NaOH (70°C)Amine hydrolysis4.7 hrs
H₂O₂ (3%)N-Oxide formation6.5 hrs

Stability is highest in neutral buffers (t₁/₂ > 48 hrs at 25°C) .

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine is unique due to the combination of furan and pyridine rings in its structure. This dual-ring system imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from other similar compounds.

Biological Activity

N-[1-(furan-2-yl)ethyl]-4-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a furan ring and a pyridine moiety, which contribute to its biological activity. The synthesis of this compound typically involves the reaction of furan derivatives with pyridine-based amines. This process can be optimized using various methods, including one-pot synthesis techniques that yield high purity and efficiency .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that compounds containing furan and pyridine rings exhibit enhanced antibacterial effects against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Compound Target Bacteria Activity
This compoundS. aureusModerate
Furan derivativesB. subtilisHigh

Anticancer Potential

The cytotoxicity of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies show that the compound exhibits significant antiproliferative activity, particularly against HepG2 cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related furan derivatives in models of cognitive impairment. For instance, the monoamine oxidase (MAO) inhibitor profile of similar compounds suggests that they may enhance synaptic transmission without inducing hyperexcitability, indicating their potential in treating neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
  • Antimicrobial Action : Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects on human colorectal carcinoma cell lines (HCT116 and HT29), this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting its potential as a novel anticancer drug .

Case Study 2: Neuroprotective Properties

In vivo studies demonstrated that compounds structurally related to this compound improved cognitive function in rodent models of Alzheimer's disease by enhancing long-term potentiation in the hippocampus .

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